3'-Acetylaminomethylacetophenone

Description

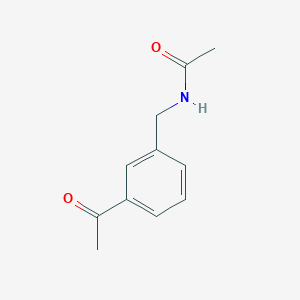

3'-Acetamidoacetophenone (CAS 7463-31-2), also known as N-(3-acetylphenyl)acetamide, is an acetophenone derivative featuring an acetylated amine group at the meta position of the aromatic ring. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.203 g/mol . This compound is synthesized via acetylation of 3'-aminoacetophenone (CAS 999-21-3) using acetic anhydride or acetyl chloride, analogous to sulfonamide derivatization reactions described in related syntheses (e.g., sulfonyl chloride reactions with 3-aminoacetophenone) . Key physical properties include a boiling point of 127°C and a crystalline powder morphology . It is primarily utilized as a pharmaceutical intermediate or research chemical due to its stable amide functionality and aromatic ketone backbone .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-[(3-acetylphenyl)methyl]acetamide |

InChI |

InChI=1S/C11H13NO2/c1-8(13)11-5-3-4-10(6-11)7-12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) |

InChI Key |

GYLVETJPYXTRAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CNC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below summarizes key structural analogs of 3'-Acetamidoacetophenone, highlighting differences in substituents, molecular weights, and physical properties:

Key Observations:

- Substituent Effects: The acetamido group in 3'-Acetamidoacetophenone introduces hydrogen-bonding capacity (via the amide NH) and moderate electron-withdrawing effects, distinguishing it from electron-donating groups like methoxy (-OCH₃) or hydroxyl (-OH) .

- Molecular Weight: 3'-Acetamidoacetophenone has the highest molecular weight among simple mono-substituted analogs due to the acetylated amine moiety.

- Thermal Stability : The trifluoromethyl derivative exhibits a lower melting point (72–74°C), reflecting reduced intermolecular forces compared to polar substituents like acetamido or hydroxyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.